molecular formula C11H12N4OS2 B2715505 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide CAS No. 774551-96-1

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide

Cat. No.: B2715505
CAS No.: 774551-96-1
M. Wt: 280.36
InChI Key: BWQSMAVPNDQMSX-UHFFFAOYSA-N
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Description

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent, with the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c12-10-14-15-11(18-10)17-7-6-9(16)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQSMAVPNDQMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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